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CAS No.: 1782458-84-7
Cat. No.: B568732

A Definitive Guide for Bioanalytical Researchers
Executive Summary

This technical guide details the physicochemical properties, synthesis logic, and mass
spectrometric application of Theophylline-13C2d6 (1,3-Dimethylxanthine-13C2,d6).[1] As a
stable isotope-labeled (SIL) internal standard, this molecule is critical for the precise
guantification of Theophylline in complex biological matrices (plasma, serum) using LC-MS/MS.
Its unique isotopic signature (+8 Da mass shift) eliminates "cross-talk" interference often seen
with lighter isotopes (e.g., d3), ensuring regulatory-grade data integrity.

Part 1: Chemical Identity & Structural Analysis
Nomenclature & Classification

e Chemical Name: 1,3-Dimethyl-

-xanthine-
e Synonyms: Theophylline-13C2,d6; 3,7-Dihydro-1,3-bis(methyl-d3-13C)-1H-purine-2,6-dione.
o Parent Drug: Theophylline (CAS: 58-55-9).

o Labeled CAS: 1782458-84-7 (Reference).
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Molecular Specifications

Unlike standard Theophylline (

), this isotopologue incorporates stable heavy isotopes at the metabolically stable N-methyl

positions.

Natural Theophylline- Shift (
Property .

Theophylline 13C2d6 )
Formula
Monoisotopic Mass 180.0637 Da 188.1035 Da +8.04 Da
Molecular Weight

180.16 g/mol 188.19 g/mol +8.03 g/mol
(Avg)
Precursor lon [M+H]+ m/z 181.1 m/z 189.1 +8.0

Structural Visualization

The following diagram illustrates the specific labeling sites. The N1 and N3 methyl groups are

fully substituted with Carbon-13 and Deuterium.

Isotopic Labeling Strategy

13C (Carbon-13) and d3 (Deuterium).
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Figure 1: Structural assembly of Theophylline-13C2d6 showing the dual-labeled methyl
groups.[1][2][3][4][5][6][7]

Part 2: Synthesis & Stability (E-E-A-T)
Synthesis Logic

The synthesis typically follows a modified Traube Purine Synthesis or direct alkylation of
xanthine.

e Precursor: Xanthine (3,7-dihydro-1H-purine-2,6-dione).
» Reagent: lodomethane-

(
).

e Mechanism: Base-catalyzed nucleophilic substitution at the N1 and N3 positions.

o Note: The N7 position is less reactive but can be methylated to form Caffeine (1,3,7-
trimethylxanthine). Stoichiometric control is vital to stop at the Theophylline stage.

Stability & Handling

« |sotopic Stability: The C-N bond is metabolically stable in matrix, preventing "label loss"
during extraction.

o Deuterium Exchange: Unlike labels placed on acidic positions (e.g., -OH or -NH), the methyl-
deuteriums (

) are non-exchangeable in protic solvents (methanol/water), ensuring the mass shift remains
constant during LC-MS analysis.

» Storage: Powder form is stable at -20°C for >2 years. Solutions (in Methanol) should be
stored at -80°C to prevent concentration changes due to solvent evaporation.

Part 3: Mass Spectrometry Applications
The "Cross-Talk" Advantage
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Using a +8 Da internal standard is superior to common d3 (+3 Da) analogs.

» The Problem: High concentrations of natural Theophylline can produce naturally occurring
isotopes (

, etc.) that contribute to the M+3 signal.

e The Solution: The M+8 signal of Theophylline-13C2d6 is spectrally distinct, with zero
contribution from the natural analyte's isotopic envelope. This allows for a wider linear
dynamic range (LDR) without non-linear calibration curves.

MS/MS Fragmentation Pathway

To set up the Mass Spectrometer (e.g., Triple Quadrupole), you must track the specific

transitions.
e Mechanism: Retro-Diels-Alder (RDA) cleavage or loss of Methyl Isocyanate.
e Natural Transition: 181.1

124.1 (Loss of
, mass 57).

o Labeled Transition: 189.1
128.1.

o Explanation: The molecule loses one labeled methyl isocyanate group (

, mass 61). The remaining fragment retains the other labeled methyl group (

), resulting in a fragment mass of 124 (natural) + 4 (label) = 128.
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Precursor lon [M+H]+
m/z 189.1

Neutral Loss: 13CD3-NCO

Collision Cell (q2) P
(Mass: 61 Da)

Energy: 20-25 eV

ragmentation

Product lon
m/z 128.1
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Figure 2: MS/MS Fragmentation pathway for Theophylline-13C2d6.

Part 4: Validated Experimental Protocol

Objective: Quantification of Theophylline in Human Plasma.
Reagents
e |S Stock: 1 mg/mL Theophylline-13C2d6 in Methanol.
e Working IS: Dilute to 500 ng/mL in Acetonitrile (Precipitation Reagent).
Sample Preparation (Protein Precipitation)
 Aliquot: Transfer 50

L of plasma into a 1.5 mL centrifuge tube.
e Spike: Add 200

L of Working IS (Acetonitrile containing Theophylline-13C2d6).

o Why: This achieves protein precipitation and IS addition in one step, minimizing pipetting

errors.
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» Vortex: Mix vigorously for 30 seconds.
e Centrifuge: 10,000

g for 10 minutes at 4°C.

e Transfer: Inject 5

L of the clear supernatant directly.

LC-MS/MS Conditions

Parameter Setting

C18 Reverse Phase (e.g., Agilent Zorbax

Column Eclipse Plus, 2.1 x 50mm, 1.8

m)

) Water + 0.1% Formic Acid + 2mM Ammonium
Mobile Phase A

Acetate
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient 10% B to 90% B over 3.0 min.
Flow Rate 0.4 mL/min
lonization ESI Positive Mode
Source Temp 350°C
MRM Transitions Table

Collision Dwell Time
Analyte Precursor (Ql) Product (Q3)

Energy (eV) (ms)
Theophylline 181.1 124.1 22 50
Theophylline-

189.1 128.1 22 50

13C2d6
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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